molecular formula C9H16N2O B14138588 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol CAS No. 709674-72-6

2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B14138588
CAS No.: 709674-72-6
M. Wt: 168.24 g/mol
InChI Key: QGSAHDBLDLXIFE-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an isopropyl group at position 3 and a methyl group at position 5 of the pyrazole ring, with an ethanol group attached to the nitrogen at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol typically involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of an acetylenic ketone with isopropyl hydrazine in ethanol can yield the desired pyrazole . The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete cyclization.

Industrial Production Methods: Industrial production of pyrazoles, including this compound, may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to scale up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the ethanol group, leading to various reduced derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol is used as a building block in organic synthesis, enabling the creation of more complex heterocyclic systems.

Biology and Medicine: Pyrazole derivatives, including this compound, exhibit a range of biological activities such as anti-inflammatory, analgesic, and antimicrobial properties. They are investigated for their potential as therapeutic agents in treating various diseases .

Industry: In the industrial sector, pyrazoles are utilized in the synthesis of agrochemicals, dyes, and polymers. Their stability and reactivity make them valuable intermediates in manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, modulating the activity of enzymes or receptors involved in biological pathways. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
  • (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol
  • 1-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanone

Uniqueness: 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity.

Properties

CAS No.

709674-72-6

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-(5-methyl-3-propan-2-ylpyrazol-1-yl)ethanol

InChI

InChI=1S/C9H16N2O/c1-7(2)9-6-8(3)11(10-9)4-5-12/h6-7,12H,4-5H2,1-3H3

InChI Key

QGSAHDBLDLXIFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCO)C(C)C

Origin of Product

United States

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